(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)imino-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-14-5-3-10(7-13(14)18)20-17-12(16(19)22)6-9-2-4-11(21)8-15(9)24-17/h2-8,21H,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJOZMEISMVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring, chromene core, and carboxamide group. These modifications significantly alter physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Enhance stability and influence hydrogen-bonding capacity. The 3-chloro-4-methoxy substitution in the target compound may improve binding to hydrophobic enzyme pockets compared to fluoro or methyl analogs .
- Hydroxyl vs. Alkoxy Groups: The 7-hydroxyl group in the target compound increases hydrophilicity, contrasting with the lipophilic diethylamino group in methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate .
Physicochemical Properties
Lipophilicity (log k) and solubility are critical for bioavailability.
- HPLC-Derived log k Values: Compounds with aryl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates) exhibit log k values ranging from 2.1–3.5, suggesting moderate lipophilicity . The target compound’s 7-hydroxyl group likely reduces its log k compared to non-polar analogs.
- Solubility: The presence of polar groups (-OH, -NH₂) in the target compound may improve aqueous solubility relative to methyl or ethyl ester derivatives (e.g., methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) .
Q & A
Q. What are the key synthetic steps for producing (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide?
The synthesis involves multi-step organic reactions:
- Condensation : Reacting a substituted salicylaldehyde (e.g., 3-chloro-4-methoxybenzaldehyde) with an amine precursor to form the imine bond.
- Cyclization : Acid- or base-catalyzed cyclization to construct the chromene backbone.
- Functionalization : Introducing the carboxamide group via coupling reactions (e.g., using EDC/HOBT in DMF).
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How is the structural configuration of this compound confirmed experimentally?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms Z-configuration at the imine bond (δ 8.2–8.5 ppm for imine protons).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass (e.g., m/z 415.08 [M+H]+).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. What is the solubility profile of this compound, and how does it influence experimental design?
- Solubility : Poor in aqueous buffers but soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol.
- Experimental Design : Pre-dissolve in DMSO for biological assays (≤1% v/v to avoid cytotoxicity). For kinetic studies, optimize solvent mixtures to maintain stability .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, catalysts) impact synthesis yield and purity?
- Temperature : Elevated temperatures (70–90°C) accelerate imine formation but may promote side reactions (e.g., hydrolysis).
- Solvent : Ethanol or methanol enhances nucleophilicity in condensation steps; acetonitrile improves cyclization efficiency.
- Catalysts : Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) improve regioselectivity in chromene ring formation .
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : Simulates binding to targets like kinases or proteases (e.g., AutoDock Vina identifies interactions with ATP-binding pockets).
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, OCH3) with bioactivity (R² > 0.85 in anticancer screens) .
Q. How do substituents (e.g., chloro, methoxy) modulate pharmacological activity?
- Chloro Group : Enhances lipophilicity (logP ~2.8) and membrane permeability.
- Methoxy Group : Stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition).
- SAR Studies : Fluorine substitution at the 4-position increases metabolic stability but reduces solubility .
Q. What analytical techniques resolve contradictions in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex mixtures.
- Isotopic Labeling : Traces reaction intermediates (e.g., 13C-labeled precursors).
- HPLC-MS/MS : Detects degradation products under stress conditions (e.g., pH 9.0) .
Q. What strategies optimize regioselectivity in substitution reactions?
- Directing Groups : Use ortho-methoxy substituents to guide electrophilic substitution.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 75% → 92% in 30 minutes).
- Protecting Groups : Temporarily block hydroxyl groups during imine formation .
Q. How does stereochemistry at the imine bond (Z-configuration) influence bioactivity?
- Z-Configuration : Prevents steric clashes in enzyme binding pockets (e.g., IC50 = 1.2 µM vs. 8.7 µM for E-isomer in kinase assays).
- Chiral HPLC : Separates isomers for individual activity testing .
Q. What enzyme targets are predicted via molecular docking studies?
- Kinases : CDK2 and EGFR (binding energy ≤ −9.5 kcal/mol).
- Proteases : MMP-9 (∆G = −10.2 kcal/mol).
- Validation : Follow-up with enzymatic inhibition assays (e.g., fluorogenic substrates) .
Notes
- Methodological Rigor : Always validate computational predictions with in vitro assays (e.g., SPR, ITC).
- Data Reproducibility : Replicate synthesis ≥3 times; report mean ± SD for yields and bioactivity.
- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
